![molecular formula C12H13ClF3NO B1431824 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427380-86-6](/img/structure/B1431824.png)
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
“4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number: 1427380-86-6 . It has a molecular weight of 279.69 and its IUPAC name is 4-(3-(trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Electronic Absorption Characteristics
A study by Beckett, Casy, and Iorio (1966) examined the electronic absorption characteristics of some tetrahydropyridines, including those similar to the compound . They noted differences in absorption between these compounds and their corresponding hydrochloride salts, attributed to steric and electronic factors influencing the π⪰π* transitions of the styrenoid chromophore present in these bases (Beckett, Casy, & Iorio, 1966).
Neurotrophic Effects
Iwasaki et al. (1998) explored SR57746A, a compound structurally related to your compound of interest, and its effects on spinal motor neurons. They found that it acted as a survival factor for motor neurons in vivo, suggesting potential therapeutic applications for damaged motor neurons (Iwasaki, Shiojima, Kinoshita, & Ikeda, 1998).
Detoxification Processes
Li, Wang, Zheng, and Zhang (2016) investigated the detoxification pathways for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound closely related to your compound of interest. Their theoretical study revealed insights into the mechanistic details of N-dealkylation and aromatic hydroxylation by cytochrome P450 enzymes, providing valuable information on the metabolism of similar toxins (Li, Wang, Zheng, & Zhang, 2016).
Synthesis and Anticancer Activity
Redda and Gangapuram (2007) synthesized novel 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities. They found that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting the potential of tetrahydropyridine derivatives in cancer therapy (Redda & Gangapuram, 2007).
Safety and Hazards
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUNTYXLRIGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
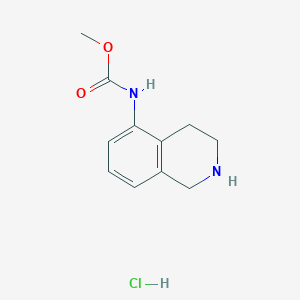

![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
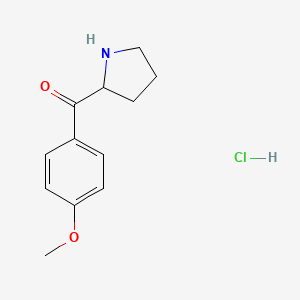
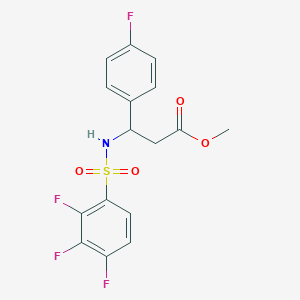
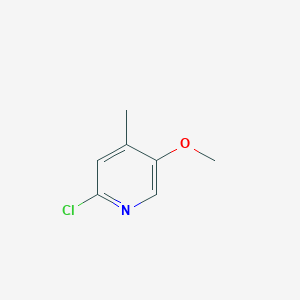



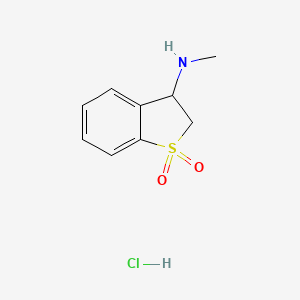
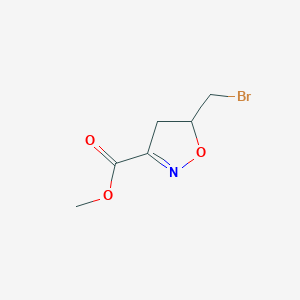
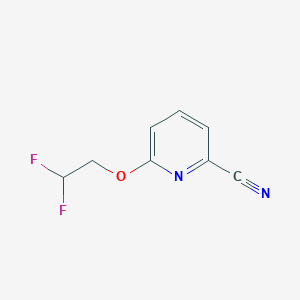
![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)
